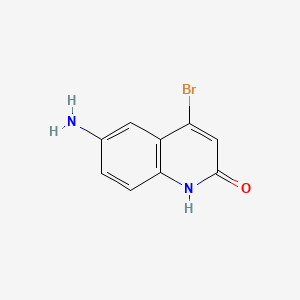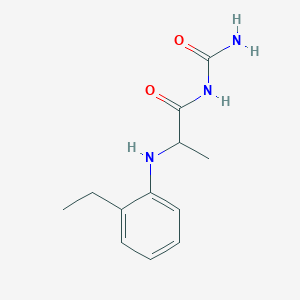
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide is an organic compound with the molecular formula C12H17N3O2 It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide typically involves the reaction of 2-ethylphenylamine with a carbamoylating agent under controlled conditions. One common method is the reaction of 2-ethylphenylamine with isocyanates or carbamoyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The process may also incorporate purification steps such as recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Carbamoyl-2-((2-methylphenyl)amino)propanamide
- n-Carbamoyl-2-((2-fluorophenyl)amino)propanamide
- n-Carbamoyl-2-((2-chlorophenyl)amino)propanamide
Uniqueness
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s ability to interact with molecular targets, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C12H17N3O2 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
N-carbamoyl-2-(2-ethylanilino)propanamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-9-6-4-5-7-10(9)14-8(2)11(16)15-12(13)17/h4-8,14H,3H2,1-2H3,(H3,13,15,16,17) |
Clé InChI |
AHZOOBBSBCMORW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(C)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



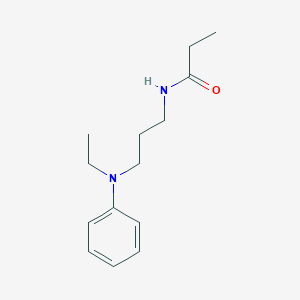
![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
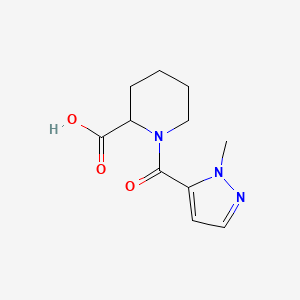

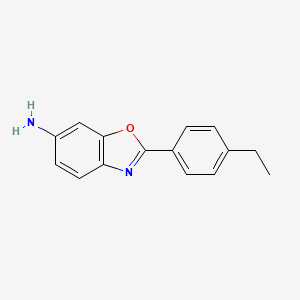
![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
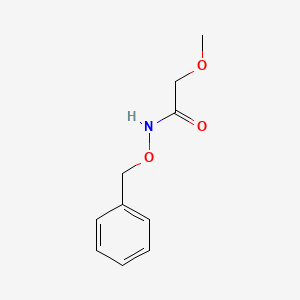
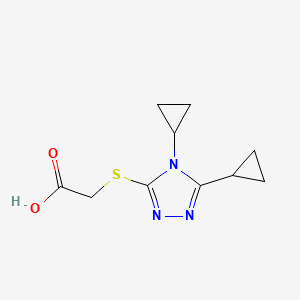
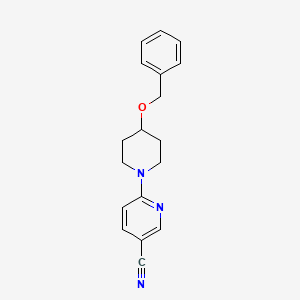
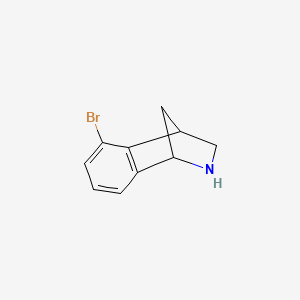
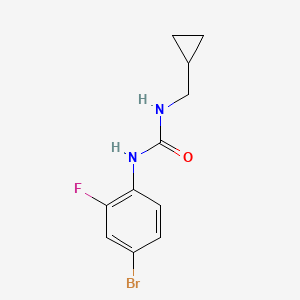
![N'-[(4-tert-butylphenyl)sulfonyl]-4-(dimethylamino)benzohydrazide](/img/structure/B14905819.png)
